molecular formula C14H19N3O2S B2998589 N-benzoyl-N'-(2-morpholinoethyl)thiourea CAS No. 118707-71-4

N-benzoyl-N'-(2-morpholinoethyl)thiourea

Cat. No. B2998589
CAS RN: 118707-71-4
M. Wt: 293.39
InChI Key: JQDTUNCIXSBQIY-UHFFFAOYSA-N
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Description

“N-benzoyl-N’-(2-morpholinoethyl)thiourea” is an organosulfur compound . It is a type of thiourea, which are compounds that play a significant role in various fields such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

The synthesis of “N-benzoyl-N’-(2-morpholinoethyl)thiourea” and similar compounds often involves the reaction of various anilines with CS2 . In one study, a series of N-benzoyl-N’-triazine thiourea derivatives were synthesized via the reaction of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with benzoyl chloride derivatives and ammonium thiocyanate in acetone under reflux conditions .


Molecular Structure Analysis

The molecular structure of “N-benzoyl-N’-(2-morpholinoethyl)thiourea” and similar compounds can be analyzed using various spectroscopic techniques. For example, 1H and 13C Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and elemental analysis are often used .


Chemical Reactions Analysis

“N-benzoyl-N’-(2-morpholinoethyl)thiourea” and similar compounds can undergo various chemical reactions. For instance, N,N-Dimethylformamide (DMF) can act as both a solvent and a catalyst in the synthesis of 2-benzoylamino-4,6-dichloro-benzothiazole from N-benzoyl-N’-(2,4,6-trichlorophenyl)thiourea .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzoyl-N’-(2-morpholinoethyl)thiourea” can be determined using various techniques. For instance, its density, melting point, boiling point, structure, formula, and molecular weight can be analyzed .

Scientific Research Applications

Ion Selective Electrodes and Chemosensors

This compound has been studied for its potential use in ion selective electrodes and chemosensors. Its unique structural and conformational features allow it to act as an ionophore, which can facilitate the selective and sensitive recognition of ions or molecules .

Coordination Chemistry

The compound exhibits interesting ligand properties and can coordinate with transition metals. The substituents on the thiourea moiety influence the configuration and stability of the resultant metal complexes .

Synthetic Precursor

N-benzoyl-N’-(2-morpholinoethyl)thiourea serves as a precursor for synthesizing new heterocyclic compounds. Its reactivity can be utilized in creating novel molecules with potential applications in various fields .

Materials Science

Thioureas have applications in materials science due to their ability to form stable complexes with various metals, which can be useful in creating new materials with desired properties .

Mechanism of Action

While the specific mechanism of action for “N-benzoyl-N’-(2-morpholinoethyl)thiourea” is not mentioned in the sources, thiourea and its derivatives are known to have various pharmaceutical and biological activities . They are often used in the development of new drugs .

Safety and Hazards

The safety and hazards associated with “N-benzoyl-N’-(2-morpholinoethyl)thiourea” can be determined by referring to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-(2-morpholin-4-ylethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c18-13(12-4-2-1-3-5-12)16-14(20)15-6-7-17-8-10-19-11-9-17/h1-5H,6-11H2,(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDTUNCIXSBQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzoyl-N'-(2-morpholinoethyl)thiourea

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